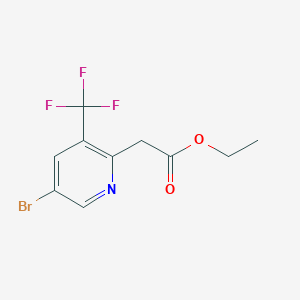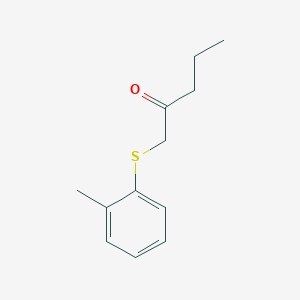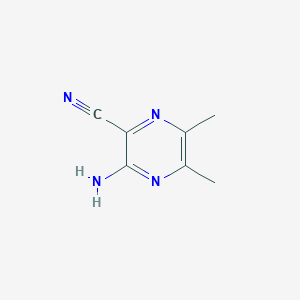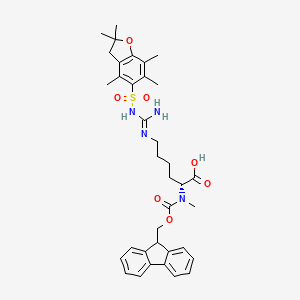![molecular formula C37H47CoN2O5S B13650034 [[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)
[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a cobalt complex with a unique structure that includes a cyclohexane backbone and bulky tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt typically involves the following steps:
Ligand Synthesis: The ligands are synthesized by reacting 4-bis(1,1-dimethylethyl)-6-methyl-phenol with 1,2-diaminocyclohexane under controlled conditions.
Complex Formation: The synthesized ligands are then reacted with cobalt salts, such as cobalt(II) acetate, in the presence of a base to form the desired cobalt complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using larger reactors, continuous flow processes, and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ligands around the cobalt center are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction may yield lower oxidation state complexes.
Applications De Recherche Scientifique
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation, reduction, and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is conducted to explore its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as an anticancer agent.
Mécanisme D'action
The mechanism by which [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways involved include:
Coordination Chemistry: The cobalt center coordinates with substrates, facilitating various chemical transformations.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Interactions: The bulky ligands around the cobalt center influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride
- Manganese(3+) chloride 2,2’-{1,2-ethanediylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenolate)
Uniqueness
The uniqueness of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt lies in its specific ligand structure, which provides steric hindrance and electronic effects that influence its reactivity and selectivity in various chemical reactions. This makes it distinct from other similar compounds with different ligand environments.
Propriétés
Formule moléculaire |
C37H47CoN2O5S |
|---|---|
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H42N2O2.C7H8O3S.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;1-6-2-4-7(5-3-6)11(8,9)10;/h13-18,25-26,33-34H,9-12H2,1-8H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t25-,26-;;/m0../s1 |
Clé InChI |
HMMCMCHGZYHJRE-HWTGJJCHSA-K |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)

![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)

